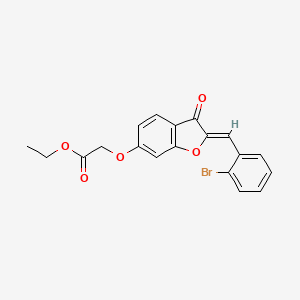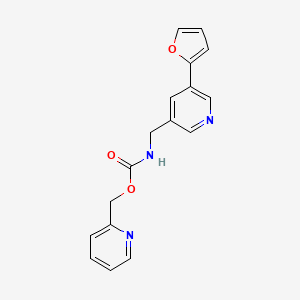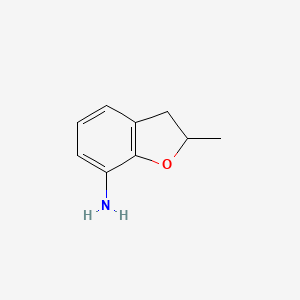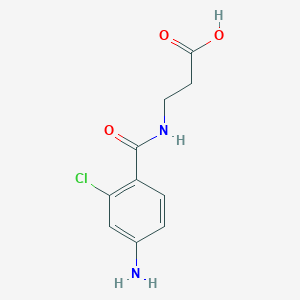
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-tosylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-tosylacetamide” is a complex organic compound. It contains a methoxyphenyl group, a methylthiazol group, and a tosylacetamide group. These functional groups suggest that this compound might have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenyl, methylthiazol, and tosylacetamide groups would influence the overall shape and properties of the molecule .Chemical Reactions Analysis
This compound, due to its functional groups, could potentially participate in a variety of chemical reactions. The exact reactions would depend on the conditions and the other reactants present .Scientific Research Applications
Antimalarial Activity
Quinazolinediones, including TCMDC-124318, exhibit promising antimalarial properties. TCMDC-125133, a related compound with a quinazolinedione core, has demonstrated potent antimalarial activity and low toxicity . Researchers have explored the design and synthesis of novel quinazolinedione derivatives based on TCMDC-125133. These derivatives may serve as potential antimalarial agents.
Drug Repurposing
TCMDC-124318 could be repurposed for other diseases beyond malaria. Researchers have explored its interactions with specific protein targets. For example, compounds TCMDC-143518 and TCMDC-143386 exhibit better inhibition towards Lm PTR1 (Leishmania parasite) than Tb PTR1 (Trypanosoma parasite) . Investigating its potential in other neglected tropical diseases or parasitic infections is an exciting avenue.
Structure-Activity Relationship (SAR) Studies
Researchers have conducted SAR studies to optimize the lead compound. By modifying different parts of the molecule, they aim to enhance its activity while minimizing toxicity. The valine linker moiety and the m-anisidine moiety have been key areas of exploration . Understanding these relationships informs further drug development.
Greener Synthesis Approaches
TCMDC-124318 was synthesized using low-cost chemicals and greener alternatives whenever possible. This approach aligns with sustainable practices and emphasizes the importance of environmentally friendly synthesis methods in drug discovery .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide interacts with its target, PfCLK3, by inhibiting its activity . The inhibition of PfCLK3 disrupts the normal function of the protein, leading to changes in the parasite’s RNA splicing .
Biochemical Pathways
The inhibition of PfCLK3 by N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide affects the RNA splicing pathway in the malaria parasite . This disruption in the RNA splicing pathway can lead to downstream effects that impair the survival and propagation of the parasite .
Result of Action
The molecular and cellular effects of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide’s action result in the inhibition of PfCLK3, leading to disruption in the RNA splicing pathway of the malaria parasite . This disruption can impair the survival and propagation of the parasite .
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13-4-10-17(11-5-13)28(24,25)12-18(23)21-20-22-19(14(2)27-20)15-6-8-16(26-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUCSJJGOPHFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-tosylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2632684.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632685.png)


![(E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B2632689.png)
![(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2632691.png)

![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea](/img/structure/B2632694.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2632695.png)
![N-(3-hydroxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2632696.png)



